molecular formula C12H18N2O3 B2798682 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid CAS No. 1890177-26-0

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid

Cat. No.: B2798682
CAS No.: 1890177-26-0
M. Wt: 238.287
InChI Key: UDUTXWUDTKVMDN-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carboxylic acid group

Scientific Research Applications

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

If the compound is a drug, its mechanism of action can be studied. This involves understanding how the drug interacts with its target in the body .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses .

Future Directions

This involves predicting or proposing future research directions. This could include suggesting modifications to the compound’s structure to improve its properties or suggesting new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxan-4-yl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-diketone can form the pyrazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

3-(oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(2)14-7-10(12(15)16)11(13-14)9-3-5-17-6-4-9/h7-9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUTXWUDTKVMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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